

Technical Support Center: Optimizing His(Bom) Deprotection in Solid Phase Synthesis

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Compound of Interest

Compound Name: (2S,4S)-Fmoc-hyp(bom)-OH

Cat. No.: B8246086

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Introduction: The His(Bom) Paradox

In Boc-chemistry Solid Phase Peptide Synthesis (SPPS), the Benzyloxymethyl (Bom) group is the "gold standard" for protecting the

-nitrogen of Histidine. Unlike Tosyl (Tos) or Dinitrophenyl (Dnp) groups, Bom is exceptionally stable and, most importantly, completely suppresses racemization during coupling.

However, this stability comes at a cost. The Bom group is resistant to Trifluoroacetic Acid (TFA) and requires strong acidolysis (HF or TFMSA) for removal. The critical failure mode during this step is the generation of formaldehyde in situ, which can irreversibly modify your peptide.

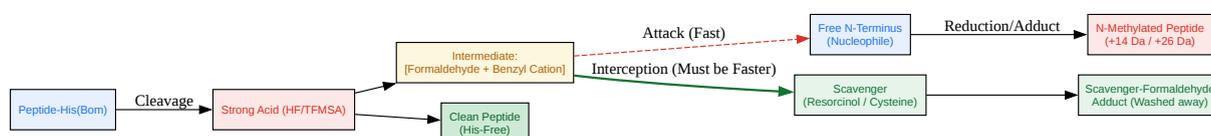
This guide provides the mechanistic insight and optimized protocols to remove Bom groups cleanly while preventing the notorious "formaldehyde alkylation" side reaction.

Section 1: The Mechanism & The "Formaldehyde Trap"

To troubleshoot effectively, you must understand the enemy. When His(Bom) is cleaved by HF, it releases a formaldehyde equivalent. Without a specific scavenger, this formaldehyde reacts with the N-terminal amine (or Lysine side chains) to form a Schiff base, which is subsequently reduced to a methyl group (N-methylation, +14 Da) or forms a stable hydroxymethyl adduct (+30 Da).

Visualizing the Pathway

The following diagram illustrates the competition between the unwanted N-terminal modification and the scavenger interception.



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Figure 1: The "Formaldehyde Trap" mechanism. The goal of optimization is to accelerate the Green path (Interception) over the Red path (Side Reaction).

Section 2: Scavenger Optimization Strategy

Standard scavengers like Anisole are excellent for benzyl cations but poor for formaldehyde. If you are observing +12, +14, or +30 Da mass shifts, your scavenger cocktail is insufficient.

The Critical Additives

You must add a specific aldehyde scavenger to your cleavage cocktail.[1]

Scavenger	Function	Recommended Concentration	Notes
Resorcinol	Traps formaldehyde via electrophilic aromatic substitution.	1–2% (v/v)	The industry standard for His(Bom). Highly effective.
p-Cresol	General cation scavenger.	5–10% (v/v)	Essential for preventing benzylation of Tyr/Trp.
Cysteine / Penicillamine	Traps formaldehyde via thiazolidine formation.	Added to wash buffer	Can be used in the post-cleavage workup if on-resin scavenging fails.
Hydroxylamine (NH ₂ OH)	Reacts with formaldehyde to form oximes.	Special additive	Use MeONH ₂ ·HCl if Resorcinol fails.

Section 3: Optimized Cleavage Protocols

Method A: High-HF Cleavage (The Gold Standard)

Best for: Complex peptides where maximum cleavage efficiency is required.

Prerequisites:

- Apparatus: Kel-F or Teflon HF line (Glass is strictly prohibited).
- Temperature: -5°C to 0°C (Critical control).

Protocol:

- Preparation: Place the dried peptide-resin (0.5 g) into the reaction vessel.
- Scavenger Addition: Add p-Cresol (0.5 mL) and Resorcinol (0.1 g).
 - Note: If the peptide contains Met, add Dimethylsulfide (DMS, 0.5 mL) to reduce Met(O) in situ.

- HF Distillation: Cool vessel to -78°C (Dry ice/Acetone). Distill 10 mL of anhydrous HF into the vessel.
- Reaction: Warm to -5°C (Ice/Salt bath) and stir for 60 minutes.
 - Warning: Do not exceed 0°C . Higher temperatures increase formaldehyde side reactions.
- Evaporation: Evaporate HF under high vacuum (aspirator) at 0°C .
- Workup: Wash the residue with cold diethyl ether (to remove scavengers). Extract peptide with 10% Acetic Acid or appropriate buffer. Lyophilize.

Method B: TFMSA Cleavage (The Benchtop Alternative)

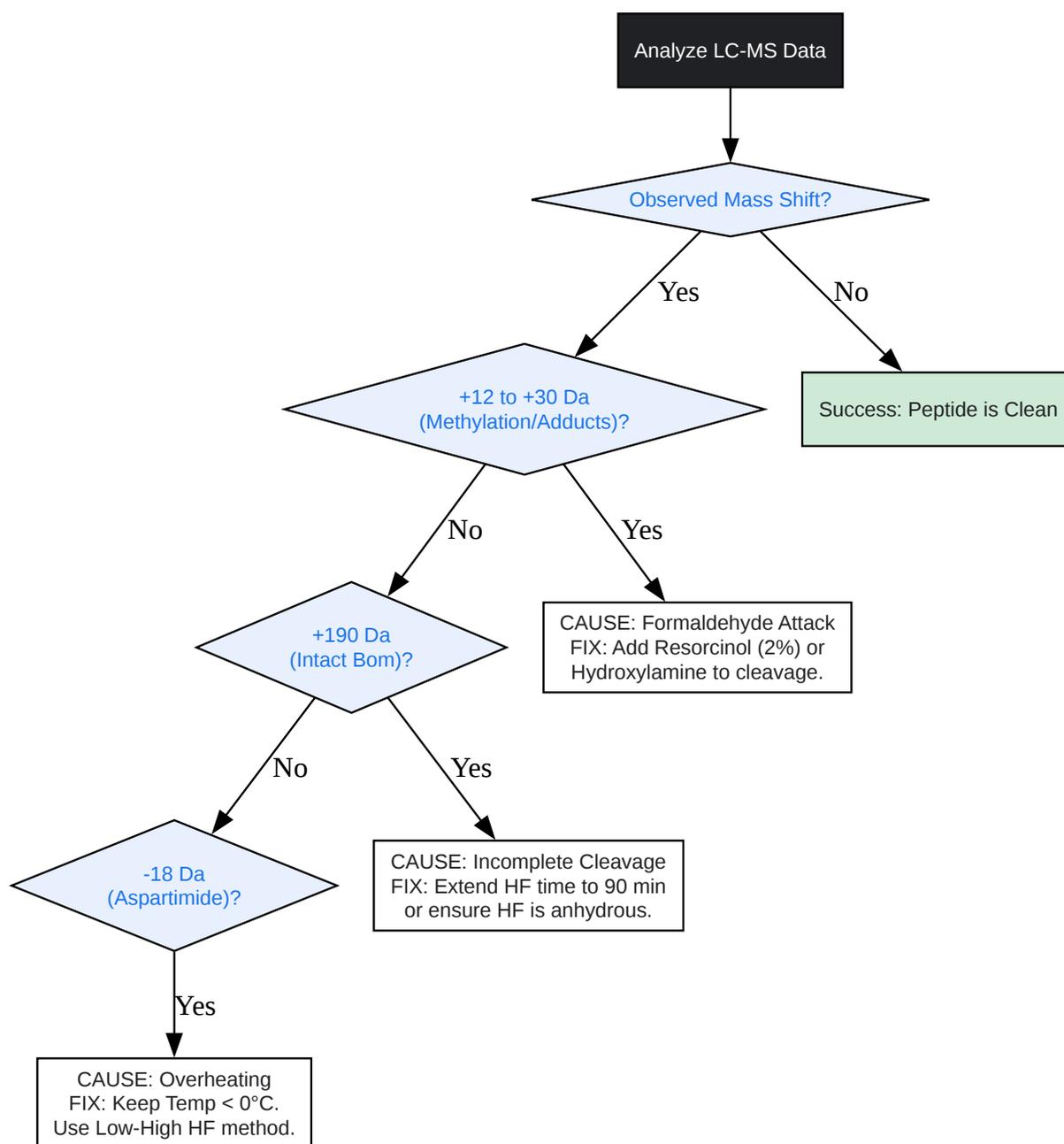
Best for: Labs without HF facilities. Note: TFMSA is a superacid and extremely corrosive.

Protocol:

- Cocktail Preparation: In a round-bottom flask, mix:
 - TFA (Trifluoroacetic acid): 10 mL
 - DMS (Dimethylsulfide): 3 mL
 - m-Cresol: 1 mL
 - Resorcinol: 0.2 g (Crucial for Bom)
- Resin Addition: Add peptide-resin (0.5 g) and cool to 0°C .
- Acid Initiation: Slowly add TFMSA (Trifluoromethanesulfonic acid, 1 mL) dropwise with vigorous stirring.
 - Exotherm Warning: This step generates significant heat. Add slowly.
- Reaction: Stir at 0°C for 2–3 hours.
- Precipitation: Pour mixture into 200 mL of cold diethyl ether to precipitate the peptide. Wash 3x with ether.[2]

Section 4: Troubleshooting Guide

Use this decision tree to diagnose mass spectral anomalies after His(Bom) deprotection.



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Figure 2: Diagnostic workflow for His(Bom) cleavage issues.

FAQ: Common User Questions

Q1: Can I remove His(Bom) using standard TFA cocktails (e.g., Reagent K)? A: No. The Bom group is stable to TFA. This is why it is used in Boc chemistry (to survive the repetitive TFA deprotection of the N-terminal Boc group). It must be cleaved with HF, TFMSA, or HBr/TFA.

Q2: I see a +12 Da peak. Is this formaldehyde? A: Yes, likely. Formaldehyde forms a Schiff base (-N=CH₂, +12 Da) or a methyl group (-N-CH₃, +14 Da) upon reduction. This confirms that your scavenger capacity was overwhelmed. Increase Resorcinol concentration.

Q3: I am doing Fmoc synthesis. Should I use His(Bom)? A: Generally, no. In Fmoc chemistry, His(Trt) is preferred because it is removed with mild TFA. His(Bom) in Fmoc is only used if you have extreme racemization issues that Trt cannot solve, but it will force you to use HF for the final cleavage, negating the mild benefits of Fmoc chemistry. Note: Do not confuse Bom with Bum (t-butoxymethyl); Bum is TFA-labile but generates formaldehyde too.

References

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